molecular formula C17H23N3O2 B12906551 N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide CAS No. 88350-31-6

N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide

Cat. No.: B12906551
CAS No.: 88350-31-6
M. Wt: 301.4 g/mol
InChI Key: ROHTUMVCVNLUJK-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a quinoline moiety, which is known for its biological activity, linked to an acetamide group through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide typically involves the reaction of quinoline derivatives with diethylaminoethyl groups. One common method includes the reaction of 8-hydroxyquinoline with 2-chloro-N,N-diethylethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the biological activity of the quinoline moiety.

    Medicine: Explored for its potential therapeutic effects, including anticancer properties, by targeting specific cellular pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can inhibit specific enzymes involved in cellular pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Dimethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide
  • N-[2-(Diethylamino)ethyl]acrylamide
  • N-[2-(Dimethylamino)ethyl]acrylamide

Uniqueness

N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide stands out due to its unique combination of the quinoline moiety and the diethylaminoethyl group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.

Properties

88350-31-6

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C17H23N3O2/c1-3-20(4-2)12-11-18-16(21)13-22-15-9-5-7-14-8-6-10-19-17(14)15/h5-10H,3-4,11-13H2,1-2H3,(H,18,21)

InChI Key

ROHTUMVCVNLUJK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)COC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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